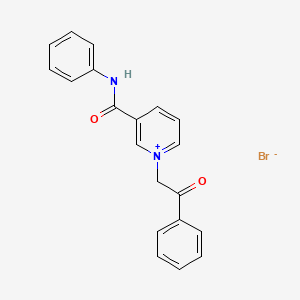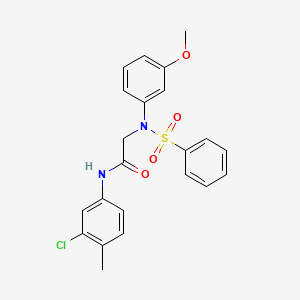
3-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide, commonly known as APC, is a chemical compound that has been widely used in scientific research. APC is a quaternary ammonium salt that is soluble in water and has a molecular weight of 366.27 g/mol. The compound is known for its ability to inhibit the function of the enzyme acetylcholinesterase, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine.
作用機序
APC inhibits the function of acetylcholinesterase by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in prolonged stimulation of the postsynaptic membrane. This, in turn, leads to an increase in the transmission of nerve impulses and can have both beneficial and detrimental effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APC are primarily related to its ability to inhibit acetylcholinesterase. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. However, prolonged exposure to APC can also lead to overstimulation of the nervous system, which can result in seizures, muscle tremors, and respiratory distress.
実験室実験の利点と制限
One of the main advantages of using APC in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes or neurotransmitters. This makes it a valuable tool for studying the role of acetylcholinesterase in various physiological and pathological processes. However, the use of APC is limited by its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research related to APC. One area of interest is the development of new drugs that can selectively target acetylcholinesterase and improve cognitive function without causing adverse effects. Another area of research is the investigation of the role of acetylcholinesterase in other physiological processes, such as muscle contraction and immune function. Finally, there is a need for further studies to determine the optimal dosing and administration of APC in order to minimize toxicity and maximize therapeutic benefits.
合成法
The synthesis of APC involves the reaction between 2-acetylpyridine and aniline in the presence of an acid catalyst, followed by the addition of methyl iodide to form the quaternary ammonium salt. The final product is obtained by treating the salt with hydrobromic acid.
科学的研究の応用
APC has been widely used in scientific research as a tool to study the role of acetylcholinesterase in various physiological and pathological processes. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and myasthenia gravis. APC has also been used to investigate the mechanism of action of other acetylcholinesterase inhibitors and to develop new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
1-phenacyl-N-phenylpyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2.BrH/c23-19(16-8-3-1-4-9-16)15-22-13-7-10-17(14-22)20(24)21-18-11-5-2-6-12-18;/h1-14H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSQCGLNCHNRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)NC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-phenylethyl)-3-phenylcarbamoylpyridinium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4963614.png)
![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4963620.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)

![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)

